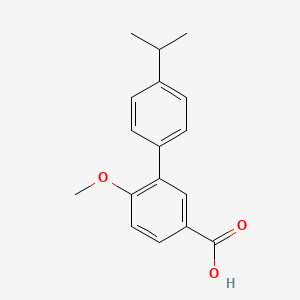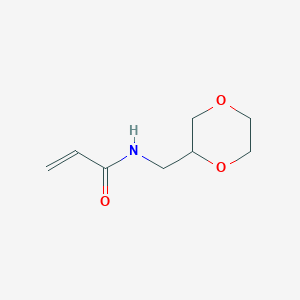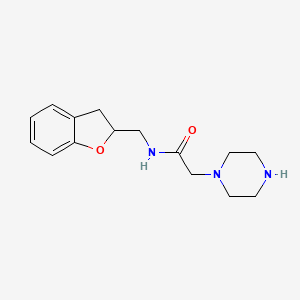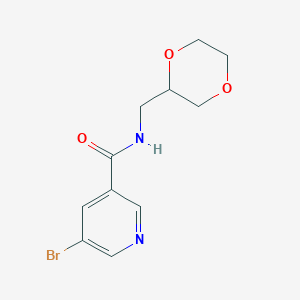
4-Methoxy-3-(4-propan-2-ylphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(4-propan-2-ylphenyl)benzoic acid is an organic compound that features a benzene ring substituted with a methoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(4-propan-2-ylphenyl)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with isopropylbenzene under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(4-propan-2-ylphenyl)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
Scientific Research Applications
4-Methoxy-3-(4-propan-2-ylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or metabolic pathways.
Industry: The compound is used in the production of high-performance polymers and resins, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(4-propan-2-ylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar in structure but lacks the isopropyl group.
4-Anisic acid: Another name for 4-Methoxybenzoic acid, highlighting its methoxy group.
Benzoic acid: The parent compound without the methoxy or isopropyl groups.
Uniqueness
4-Methoxy-3-(4-propan-2-ylphenyl)benzoic acid is unique due to the presence of both the methoxy group and the isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-methoxy-3-(4-propan-2-ylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-11(2)12-4-6-13(7-5-12)15-10-14(17(18)19)8-9-16(15)20-3/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOABOULUQBRUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2,2-Dimethylpropanoylamino)pyrazol-1-yl]acetic acid](/img/structure/B7576439.png)
![2-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B7576447.png)
![2-[4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7576454.png)
![2-[4-[(4-Chloro-2-methylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576464.png)
![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576468.png)
![2-[4-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7576473.png)
![2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid](/img/structure/B7576482.png)
![2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576500.png)

![1-N,1-N-dimethyl-4-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B7576520.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7576528.png)


![3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid](/img/structure/B7576546.png)
